(5-Bromo-2-methoxyphenyl)methyl 4-methylbenzoate
CAS No.: 331459-93-9
Cat. No.: VC6743845
Molecular Formula: C16H15BrO3
Molecular Weight: 335.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331459-93-9 |
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Molecular Formula | C16H15BrO3 |
Molecular Weight | 335.197 |
IUPAC Name | (5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate |
Standard InChI | InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)16(18)20-10-13-9-14(17)7-8-15(13)19-2/h3-9H,10H2,1-2H3 |
Standard InChI Key | FVIMWJODVKKLOH-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, (5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate, reflects its bifunctional aromatic structure. The molecule consists of two aromatic rings:
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A 5-bromo-2-methoxyphenyl group linked via a methylene bridge to
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A 4-methylbenzoate moiety.
The ester functional group bridges the two aromatic systems, with the methoxy (-OCH₃) and bromo (-Br) substituents positioned at the 2- and 5-positions, respectively, on the first ring. The 4-methylbenzoate component features a methyl group at the para position relative to the ester carbonyl .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate involves multi-step processes, often leveraging intermediates reported in pharmaceutical chemistry. A practical route includes:
Step 1: Bromination of Precursors
Bromination reactions are critical for introducing the bromo substituent. For example, methyl 2-methoxy-4-methylbenzoate undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid at controlled temperatures (below 25°C) . This step ensures regioselective bromination at the 5-position due to the directing effects of the methoxy and methyl groups .
Step 2: Esterification or Transesterification
The brominated intermediate is subsequently esterified with 4-methylbenzoyl chloride or via acid-catalyzed transesterification. Patent literature highlights the use of thionyl chloride (SOCl₂) to activate the carboxylic acid group of 4-methylbenzoic acid before coupling with (5-bromo-2-methoxyphenyl)methanol .
Step 3: Purification and Isolation
Crystallization or chromatographic methods are employed to isolate the final product. Industrial-scale processes, as described for analogous compounds, utilize solvent exchanges (e.g., acetonitrile) and controlled cooling to enhance yield and purity .
Process Optimization
Key parameters for scalability include:
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Temperature control: Maintaining sub-10°C conditions during bromination minimizes side reactions .
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Solvent selection: Tetrahydrofuran (THF) and acetonitrile (MeCN) improve solubility and facilitate intermediate stabilization .
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Catalyst use: Lewis acids like FeCl₃ may enhance electrophilic substitution efficiency, though their inclusion depends on substrate compatibility .
Physical and Chemical Properties
Experimental data for structurally similar compounds provide insights into the properties of (5-bromo-2-methoxyphenyl)methyl 4-methylbenzoate:
Property | Value (Analogous Compound ) |
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Molecular Formula | C₁₀H₁₁BrO₃ |
Molecular Weight | 259.10 g/mol |
Density | 1.409 g/cm³ |
Boiling Point | 318.7°C at 760 mmHg |
Flash Point | 146.6°C |
LogP (Partition Coefficient) | 2.55 |
The compound’s stability is influenced by the electron-withdrawing bromo group, which reduces reactivity toward nucleophilic attack. Hydrolysis studies of related esters indicate susceptibility under strongly acidic or basic conditions, yielding 4-methylbenzoic acid and (5-bromo-2-methoxyphenyl)methanol .
Applications in Pharmaceutical Chemistry
Patent Landscape
Patent WO2004/108673 A2 describes methyl 5-bromo-2-methoxy-4-methylbenzoate (CAS 39503-58-7) as a critical intermediate in synthesizing kinase inhibitors . Although distinct from the target compound, this highlights the industrial relevance of brominated benzoates in medicinal chemistry.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Signals for methoxy (δ 3.85 ppm), aromatic protons (δ 6.8–7.9 ppm), and methyl groups (δ 2.4 ppm) are characteristic .
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MS (ESI): Molecular ion peaks at m/z 257.989 ([M+H]⁺) confirm the molecular formula .
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Retention times vary with mobile phase composition but typically fall between 8–12 minutes for reversed-phase columns .
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